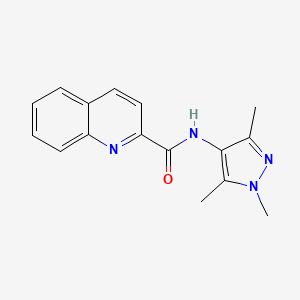
N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide, also known as TPCA-1, is a small molecule inhibitor that targets the nuclear factor kappa B (NF-κB) pathway. The NF-κB pathway plays a crucial role in regulating immune response, inflammation, and cell survival. Dysregulation of this pathway has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. TPCA-1 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
作用機序
N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide targets the NF-κB pathway by inhibiting the activity of the enzyme IKKβ, which is responsible for activating NF-κB. By blocking this pathway, this compound reduces the expression of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, this compound inhibits cell growth and induces apoptosis. In autoimmune disorders, this compound reduces inflammation and disease severity. In inflammatory diseases, this compound improves survival and reduces inflammation.
実験室実験の利点と制限
N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide has several advantages for lab experiments, including its specificity for the NF-κB pathway, its ability to inhibit IKKβ activity, and its potential therapeutic applications. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide research. One area of interest is the development of more potent and selective IKKβ inhibitors. Another area of interest is the investigation of this compound in combination with other therapeutic agents for cancer and autoimmune disorders. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for therapeutic use. Finally, the potential toxicity of this compound at high doses needs to be further investigated.
合成法
N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide can be synthesized using a multistep process involving the reaction of 2-chloroquinoline-3-carboxylic acid with 1,3,5-trimethylpyrazole in the presence of a base, followed by a coupling reaction with an amine to form the final product.
科学的研究の応用
N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. In cancer research, this compound has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and pancreatic cancer cells. This compound has also been studied in autoimmune disorders such as rheumatoid arthritis and multiple sclerosis, where it has been shown to reduce inflammation and disease severity. In addition, this compound has been investigated in inflammatory diseases such as sepsis and acute lung injury, where it has been shown to improve survival and reduce inflammation.
特性
IUPAC Name |
N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-15(11(2)20(3)19-10)18-16(21)14-9-8-12-6-4-5-7-13(12)17-14/h4-9H,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGCADYAIJEQQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7475837.png)

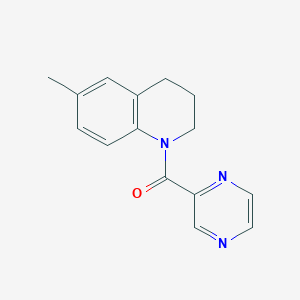

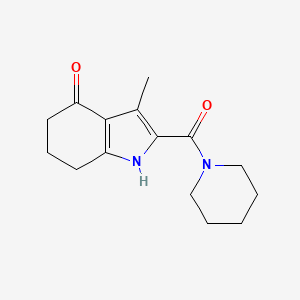
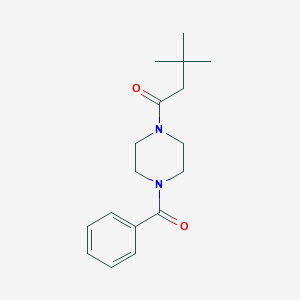
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B7475872.png)

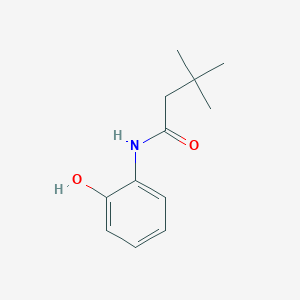
![N-[(3-fluoro-4-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7475898.png)
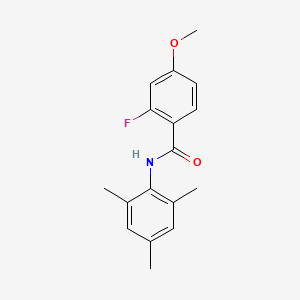

![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7475919.png)
